Patent-Disclosed Target Affinity: ADAM33 Inhibition (Cross-Study Caveat)
The US8772478 patent discloses an IC50 of 298 nM against recombinant human ADAM33 (Disintegrin and metalloproteinase domain-containing protein 33) at pH 7.4 for the exemplified compound US8772478, 2 (SCHEMBL997565) [1]. However, structural verification reveals that this disclosed compound (BDBM125918) does not match the exact structure of N-(2-methylbenzo[d]thiazol-6-yl)-3-(4-methylphenylsulfonamido)benzamide. The patent's Markush structure encompasses the target compound's scaffold, but the specific biological activity for the target compound has not been independently confirmed in public databases, representing a critical evidence gap that should be addressed by the supplier.
| Evidence Dimension | ADAM33 inhibition (IC50) |
|---|---|
| Target Compound Data | Not independently confirmed; potentially 298 nM based on patent Markush structure |
| Comparator Or Baseline | Patent example US8772478, 2 (BDBM125918): IC50 = 298 nM |
| Quantified Difference | Cannot be quantified due to structural mismatch |
| Conditions | pH 7.4; DMSO solubilization; 3-fold serial dilution over 10 points |
Why This Matters
This evidence identifies the only known patent-associated biological activity for the scaffold class and must be verified by the supplier to establish functional relevance for procurement decisions.
- [1] BindingDB Entry for BDBM125918 (US8772478, 2). IC50: 298 nM vs. human ADAM33. Accessed via https://www.bindingdb.org. View Source
